7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, substituted with phenyl and methylphenyl groups, as well as a pyridinylmethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and methylphenyl groups can be carried out using Suzuki cross-coupling reactions with boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its antiproliferative activity against cancer cell lines.
Mechanism of Action
The mechanism of action of 7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrazolo[4,3-c]pyridines: Compounds with similar antiproliferative activity.
Uniqueness
7-(3-Methylphenyl)-5-phenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the pyridinylmethylamine moiety, which may confer distinct biological activities and selectivity for certain molecular targets.
Properties
Molecular Formula |
C25H21N5 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-(3-methylphenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H21N5/c1-18-7-5-11-21(13-18)30-16-22(20-9-3-2-4-10-20)23-24(28-17-29-25(23)30)27-15-19-8-6-12-26-14-19/h2-14,16-17H,15H2,1H3,(H,27,28,29) |
InChI Key |
ZSBLTRAVNLUDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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